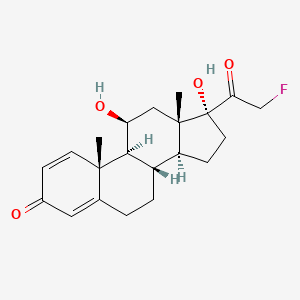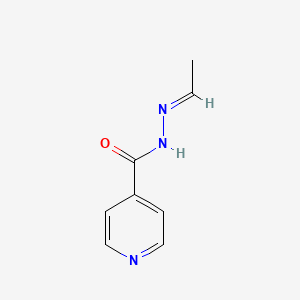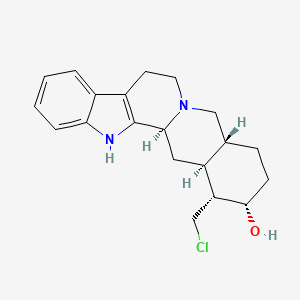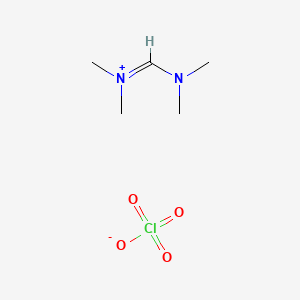![molecular formula C5H3BrF6 B14748260 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene CAS No. 2546-54-5](/img/structure/B14748260.png)
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene typically involves the introduction of fluorine atoms into the organic framework. One common method is the use of difluoromethylation reagents, which can introduce the difluoromethyl group into the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the starting materials are subjected to fluorinating agents under controlled conditions. The process may also include purification steps to ensure the desired product’s high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the but-1-ene moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine atom.
Addition: Electrophiles like halogens or nucleophiles like water can add across the double bond.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a fluorinated amine derivative, while addition of water can form a fluorinated alcohol.
Wissenschaftliche Forschungsanwendungen
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to study their properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Wirkmechanismus
The mechanism by which 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene exerts its effects depends on its interaction with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological targets. Fluorinated compounds often exhibit unique binding properties with enzymes and receptors, influencing various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4-Tetrafluorobut-1-ene: Lacks the bromo and difluoromethyl groups, making it less reactive in certain substitution reactions.
3-Bromo-3,4,4,4-tetrafluorobut-1-ene: Similar structure but without the difluoromethyl group, affecting its chemical properties and reactivity.
Uniqueness
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene is unique due to the presence of both bromo and difluoromethyl groups, which confer distinct reactivity and properties. This combination allows for specific applications in synthesis and research that other similar compounds may not provide.
Eigenschaften
CAS-Nummer |
2546-54-5 |
|---|---|
Molekularformel |
C5H3BrF6 |
Molekulargewicht |
256.97 g/mol |
IUPAC-Name |
3-[bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene |
InChI |
InChI=1S/C5H3BrF6/c1-2-3(7,4(6,8)9)5(10,11)12/h2H,1H2 |
InChI-Schlüssel |
YKCSDXORPSTWAR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C(F)(F)F)(C(F)(F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


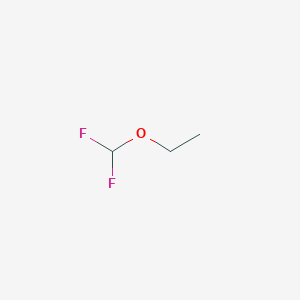

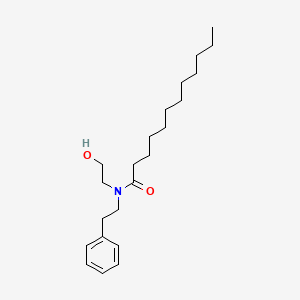
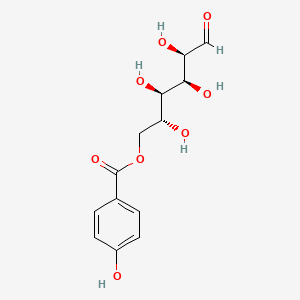
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

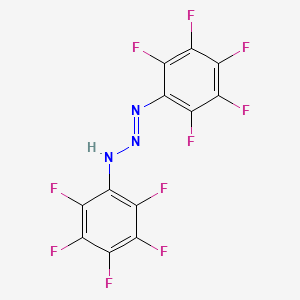
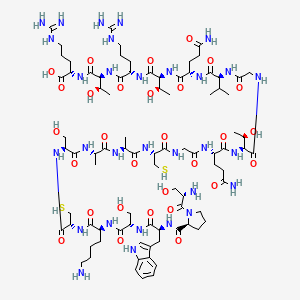
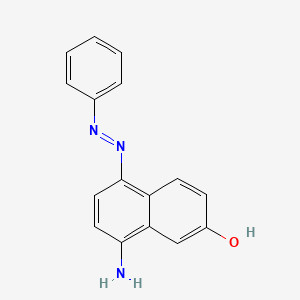
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
